N-(4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide N-(4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 326901-98-8
VCID: VC0392837
InChI: InChI=1S/C19H23N3O4S/c1-15(23)20-16-7-9-17(10-8-16)27(24,25)22-13-11-21(12-14-22)18-5-3-4-6-19(18)26-2/h3-10H,11-14H2,1-2H3,(H,20,23)
SMILES: CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC
Molecular Formula: C19H23N3O4S
Molecular Weight: 389.5g/mol

N-(4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

CAS No.: 326901-98-8

Main Products

VCID: VC0392837

Molecular Formula: C19H23N3O4S

Molecular Weight: 389.5g/mol

N-(4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide - 326901-98-8

CAS No. 326901-98-8
Product Name N-(4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
Molecular Formula C19H23N3O4S
Molecular Weight 389.5g/mol
IUPAC Name N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]acetamide
Standard InChI InChI=1S/C19H23N3O4S/c1-15(23)20-16-7-9-17(10-8-16)27(24,25)22-13-11-21(12-14-22)18-5-3-4-6-19(18)26-2/h3-10H,11-14H2,1-2H3,(H,20,23)
Standard InChIKey ISQIUOSWILTEAM-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC
Canonical SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC
PubChem Compound 1041299
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator